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Compound of Interest

Compound Name: Sulfobromophthalein sodium

Cat. No.: B7799163

Abstract

Sulfobromophthalein sodium (BSP), a synthetic phthalein dye, has long been a cornerstone
in the assessment of hepatobiliary function. Its unique chemical structure and consequent
physicochemical properties dictate its biological behavior, making it an invaluable tool for both
clinical diagnostics and preclinical drug development. This technical guide provides a
comprehensive analysis of the chemical and structural properties of sulfobromophthalein
sodium. It delves into its mechanism of hepatic clearance, its application in liver function tests,
and its contemporary role as a probe substrate in drug transporter assays, which are critical in
modern pharmacokinetics and drug-drug interaction studies. Detailed experimental protocols
are provided to offer researchers and drug development professionals a practical framework for
its application.

Chemical Structure and Nomenclature

Sulfobromophthalein sodium is a brominated and sulfonated derivative of phenolphthalein.
The core structure consists of a lactone ring derived from tetrabromophthalic anhydride, which
is centrally connected to two phenol rings. Each phenol ring is further substituted with a
sulfonic acid group. This complex, polyanionic structure is fundamental to its biological
transport and interactions.
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The definitive chemical identity of sulfobromophthalein sodium is provided by its IUPAC
name and CAS registry number.[1][2]

e |[UPAC Name: disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-
0X0-2-benzofuran-1-yllbenzenesulfonate[1]

e CAS Number: 71-67-0[1][2]

e Synonyms: Bromsulphthalein, Bromosulfophthalein, BSP, Disodium
phenoltetrabromophthalein sulfonate.[1][3]

The molecule exists as a disodium salt, enhancing its water solubility.

Physicochemical Properties

The utility of sulfobromophthalein sodium is directly linked to its distinct physicochemical
characteristics. It is a white, crystalline, odorless, and hygroscopic powder with a bitter taste.[3]
[4] Its high water solubility is crucial for its administration as an intravenous diagnostic agent.

Property Value | Description Source(s)

Molecular Formula C20HsBraNaz010S2 [1][4]

Molecular Weight 838.00 g/mol [11[3]
White to light gray crystalline

Appearance gt gray ey [415]
powder

Soluble in water (50 mg/mL);
Solubility Insoluble in alcohol and [5][6]
acetone.

8.5 (Exhibits proton-dependent

pKa quinoidal-phenolic
tautomerism)
pH (1% solution) 40-55
UV Amax ~580 nm in alkaline solution [7]
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Synthesis Overview

While detailed, proprietary synthesis protocols are not widely published, the general chemical
pathway for producing sulfobromophthalein sodium is well-established.[3] The process
involves three primary stages:

o Condensation: The synthesis begins with the acid-catalyzed condensation reaction between
tetrabromophthalic anhydride and phenol. This forms the basic triphenylmethane-type
structure.

» Sulfonation: The resulting intermediate is then sulfonated, typically using a strong sulfonating
agent like oleum (fuming sulfuric acid). This step introduces the sulfonic acid (-SOsH) groups
onto the phenol rings, which is critical for the molecule's high water solubility and its
recognition by organic anion transporters.

o Salt Formation: Finally, the sulfonated product is neutralized with a sodium base, such as
sodium hydroxide, to form the stable, water-soluble disodium salt.

Mechanism of Action in Hepatobiliary Assessment

The use of sulfobromophthalein sodium as a liver function test is not based on any
pharmacological effect, but on its precise and quantifiable route of elimination from the body,
which is almost exclusively handled by the liver.[1]

Upon intravenous injection, the following sequence occurs:

e Plasma Binding: BSP rapidly and extensively binds to plasma proteins, primarily albumin.[1]
This binding minimizes its glomerular filtration in the kidneys and confines its clearance to
the hepatic system.

o Hepatic Uptake: The BSP-albumin complex circulates to the liver, where the BSP anion is
selectively taken up from the sinusoidal blood into the hepatocytes. This uptake is an active
transport process mediated by members of the Organic Anion Transporting Polypeptide
(OATP) family, specifically OATP1B1 and OATP1B3.[4][5]

« Intracellular Conjugation: Inside the hepatocyte, BSP undergoes Phase Il metabolism. It is
conjugated with glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-
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transferase (GST). This conjugation forms a more water-soluble and bulkier molecule,
priming it for biliary excretion.

 Biliary Excretion: The BSP-glutathione conjugate is then actively transported from the
hepatocyte into the bile canaliculi. This efflux is mediated by the Multidrug Resistance-
Associated Protein 2 (MRP2), an ATP-dependent transporter located on the apical
membrane of the hepatocyte.

» Elimination: The dye is excreted with the bile into the intestines and is eliminated in the
feces.[1] Less than 5% of the injected dose is cleared by the kidneys, a value that may
increase in cases of severe hepatic impairment.[1]

The rate of BSP clearance from the plasma is therefore dependent on hepatic blood flow, the
functional capacity of OATP transporters for uptake, the efficiency of the glutathione
conjugation system, and the activity of MRP2 for biliary excretion. A delay in its removal from
the blood indicates a potential impairment in one or more of these hepatic functions.

Sinusoidal Blood Hepatocyte

OATP1B1/
BSP-Albumin Complex OATPLES P-| Free BSP
Glutathione Glutathione | conjugation BSP-Glutathione VP BSP-GSH
S-Transferase Conjugate in Bile
(GSH)
(GST)

Metabolism Bile Canaliculus

Click to download full resolution via product page

Caption: Hepatic clearance pathway of sulfobromophthalein sodium (BSP).

Role in Drug Development: A Substrate for
Transporter Assays
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The well-characterized transport pathway of BSP makes it an ideal probe substrate for studying
the function and inhibition of key drug transporters. Regulatory agencies like the FDA and EMA
recommend testing investigational drugs for their potential to inhibit OATP1B1 and OATP1B3
due to the high risk of drug-drug interactions (DDIs).[8]

BSP is commonly used in in vitro assays with cell lines engineered to overexpress these
transporters (e.g., HEK293-OATP1B1). By measuring the uptake of BSP in the presence and
absence of a test compound, researchers can determine if their drug candidate is an inhibitor
of these critical hepatic uptake pathways. Such inhibition can lead to elevated plasma
concentrations of co-administered drugs that are OATP substrates (e.g., statins), potentially
causing toxicity.

Experimental Protocols

Protocol: The Sulfobromophthalein (BSP) Retention Test
for Liver Function

This protocol describes the classic clinical method for assessing hepatic function.

A. Principle A standard dose of BSP (5 mg per kg of body weight) is injected intravenously. The
liver's capacity to clear the dye is assessed by measuring the percentage of dye remaining in
the blood plasma after a specific time, typically 45 minutes. Elevated retention suggests
impaired liver function.

B. Materials

 Sterile sulfobromophthalein sodium injection (50 mg/mL solution)
» Sterile saline

» Syringes and needles for injection and blood collection

o Heparinized blood collection tubes

o Centrifuge

e Spectrophotometer
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Cuvettes

0.1 N Sodium Hydroxide (NaOH)

C. Procedure

Patient Preparation: The patient should be fasting to avoid lipemia, which can interfere with
the colorimetric reading.

Dosing: Accurately weigh the patient. Calculate the required dose of BSP using the formula:
o Dose (mL) = (5 mg/kg * Patient Weight in kg) / 50 mg/mL

Administration: Administer the calculated dose via slow intravenous injection over 1-2
minutes. Record the exact time of injection.

Blood Sampling: After exactly 45 minutes from the time of injection, draw 5-10 mL of venous
blood from the arm opposite to the injection site to prevent contamination.[1] Collect the
sample in a heparinized tube.

Sample Processing: Centrifuge the blood sample to separate the plasma.
Colorimetric Analysis:

o Prepare a blank by adding a small volume of patient plasma (from a pre-injection sample,
if available) to 0.1 N NaOH.

o Prepare the test sample by adding the same volume of the 45-minute plasma sample to
0.1 N NaOH. The alkali will turn the BSP in the plasma to a bluish-purple color.[3]

o Measure the absorbance of the test sample against the blank at 580 nm using a
spectrophotometer.

Calculation: The concentration, and thus the percentage of retention, is determined by
comparing the absorbance to a standard curve prepared with known concentrations of BSP.
A retention of >5% at 45 minutes is generally considered abnormal.

Protocol: In Vitro OATP1B3 Inhibition Assay
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A. Principle This assay determines if a test compound inhibits the uptake of BSP by the
OATP1B3 transporter. It uses a mammalian cell line overexpressing human OATP1B3 and
compares it to a control (mock-transfected) cell line. A reduction in BSP uptake in the presence
of the test compound indicates inhibition.

B. Materials

o HEK?293 cells stably transfected with OATP1B3 (and corresponding mock-transfected cells)
e Cell culture plates (e.g., 24-well)

o Standard cell culture medium and reagents

e Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
o Sulfobromophthalein sodium (probe substrate)

e Test compound (potential inhibitor)

» Rifampicin or Cyclosporine A (positive control inhibitor)

o Cell lysis buffer

e Spectrophotometer or plate reader

C. Procedure

o Cell Seeding: Seed the OATP1B3-expressing cells and mock cells into 24-well plates at an
appropriate density and allow them to form a confluent monolayer (typically 48 hours).

e Preparation of Solutions: Prepare solutions of BSP (e.g., at its Km concentration for
OATP1B3), the test compound (at various concentrations), and the positive control inhibitor
in HBSS.

e Assay Execution:

o Wash the cell monolayers twice with pre-warmed HBSS.
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o Pre-incubate the cells for 10 minutes with HBSS containing either the test compound,
positive control, or vehicle (as a negative control).

o Initiate the uptake by adding the BSP solution (also containing the respective inhibitor or
vehicle) to each well.

o Incubate for a short, defined period (e.g., 5 minutes) at 37°C. The incubation time should
be within the linear range of uptake.

o Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and
washing the cells three times with ice-cold HBSS.

e Quantification:
o Lyse the cells in each well using a suitable lysis buffer.
o Transfer the lysate to a microplate.

o Measure the intracellular concentration of BSP colorimetrically after alkalinization with
NaOH.

e Data Analysis:

o Subtract the BSP uptake in mock cells (passive diffusion) from the uptake in OATP1B3-
expressing cells to determine the transporter-mediated uptake.

o Calculate the percentage of inhibition for each concentration of the test compound relative
to the vehicle control.

o Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a
four-parameter logistic equation to determine the ICso value.
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Caption: Workflow for an in vitro OATP1B3 inhibition assay using BSP.
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Safety, Handling, and Storage

As a chemical reagent, sulfobromophthalein sodium requires careful handling in a laboratory
setting.

o Safety: May cause respiratory tract, skin, and eye irritation. There is a risk of sensitization
upon inhalation or skin contact. It is harmful if swallowed. A complete medical history should
be obtained before administration to patients, with extreme caution in those with a history of
allergies or asthma.[1]

» Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat.

» Storage: Store in a tightly closed container in a cool, dry place. The compound is
hygroscopic and should be protected from moisture.[3][4] Solutions should be stored in a
warm place to prevent crystallization.[1]

Conclusion

Sulfobromophthalein sodium remains a compound of significant scientific interest. Its well-
defined chemical structure and resulting physicochemical properties have enabled its long-
standing use as a reliable indicator of liver function. In the modern era of drug development, its
role has evolved. It now serves as a critical tool for investigating drug-transporter interactions,
providing essential data for predicting and understanding pharmacokinetic-based drug-drug
interactions. The technical information and protocols outlined in this guide are intended to
support researchers and scientists in the effective and safe application of this versatile
molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Sulfobromophthalein
Sodium: Chemical Properties, Structure, and Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b7799163#sulfobromophthalein-
sodium-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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